molecular formula C22H28O10 B114964 [3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate CAS No. 76870-87-6

[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate

Cat. No. B114964
CAS RN: 76870-87-6
M. Wt: 452.5 g/mol
InChI Key: PEYJPADBUUEUGM-UHFFFAOYSA-N
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Description

“[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C22H28O10 . It is a type of iridoid monoterpenoid, a class of monoterpenoids biosynthesized from isoprene and often intermediates in the biosynthesis of alkaloids .


Molecular Structure Analysis

The molecular structure of “[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate” is based on its molecular formula, C22H28O10 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate” would be determined by its molecular structure. Specific properties such as melting point, boiling point, solubility, and stability were not available in the sources I accessed .

Safety And Hazards

Information on the safety and hazards of “[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate” was not available in the sources I accessed. Safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O10/c1-13(23)28-12-18-19(29-14(2)24)20(30-15(3)25)21(31-16(4)26)22(32-18)27-11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYJPADBUUEUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310795
Record name NSC231829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate

CAS RN

76870-87-6
Record name NSC231829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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